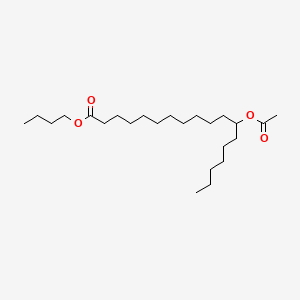

Butyl 12-acetoxyoctadecanoate

Description

Butyl 12-acetoxyoctadecanoate is an ester compound characterized by a long-chain fatty acid backbone (octadecanoate) modified with an acetyloxy group at the 12th carbon and esterified with a butyl group.

Properties

CAS No. |

5417-31-2 |

|---|---|

Molecular Formula |

C24H46O4 |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

butyl 12-acetyloxyoctadecanoate |

InChI |

InChI=1S/C24H46O4/c1-4-6-8-15-18-23(28-22(3)25)19-16-13-11-9-10-12-14-17-20-24(26)27-21-7-5-2/h23H,4-21H2,1-3H3 |

InChI Key |

RZCIMBXDARLUTE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCCCC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 12-acetoxyoctadecanoate can be synthesized through the esterification reaction between 12-hydroxyoctadecanoic acid and butanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond and the removal of water as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes using reactive distillation or membrane reactors to enhance the efficiency and yield of the esterification reaction. These methods help in achieving higher conversion rates and purities .

Chemical Reactions Analysis

Hydrolysis

As an ester, Butyl 12-acetoxyoctadecanoate is susceptible to acidic or basic hydrolysis , yielding 12-acetoxyoctadecanoic acid and butanol. This reaction is common in ester chemistry and aligns with the compound’s structural features .

Transesterification

The compound may undergo transesterification with other alcohols under catalytic conditions (e.g., acid/base catalysts), producing new esters and butanol.

Metabolic Degradation

COMGHA, which includes this compound, is noted to be readily metabolized due to its glyceride nature, suggesting enzymatic hydrolysis in biological systems .

Structural and Analytical Data

Research and Regulatory Context

-

Toxicokinetics : COMGHA is described as a glyceride with high biodegradability, reducing concerns about bioaccumulation despite relatively high BCF values .

-

Synthesis Impurities : Minor contaminants include octadecanoic acid derivatives, such as 12-acetoxy-octadecanoic acid esters .

Limitations in Available Data

No direct experimental data or reaction protocols specific to this compound were found in the provided sources. Analyses focus on its role within COMGHA mixtures rather than isolated reactivity.

This synthesis of information highlights the compound’s structural behavior and contextualizes its reactions within broader ester chemistry, while noting gaps in specific experimental data.

Scientific Research Applications

Chemistry: Butyl 12-acetoxyoctadecanoate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and complex molecules .

Biology and Medicine: In biological research, this compound is studied for its potential as a biodegradable surfactant and its role in drug delivery systems due to its amphiphilic nature .

Industry: The compound finds applications in the cosmetics industry as an emollient and in the pharmaceutical industry as a solvent and excipient. Additionally, it is explored as a biodiesel additive to improve the fluidity and combustion properties of biodiesel .

Mechanism of Action

The mechanism of action of butyl 12-acetoxyoctadecanoate involves its interaction with lipid membranes due to its amphiphilic structure. This interaction can alter the fluidity and permeability of the membranes, making it useful in drug delivery systems. The ester bond in the compound can be hydrolyzed by esterases , releasing the active components that exert their effects on molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between Butyl 12-acetoxyoctadecanoate and structurally or functionally analogous esters.

Key Findings:

Structural Complexity: this compound’s long alkyl chain and acetoxy group distinguish it from smaller esters like butyl acetate, likely conferring higher viscosity and thermal stability .

Functional Versatility : Unlike methyl benzoate (used in fragrances) or butyl carbitol acetate (a specialty solvent), the target compound’s applications remain speculative but may align with industrial lubricants or biodegradable polymers.

Regulatory Gaps: No toxicity or ecological data were identified in the evidence, unlike butyl acetate, which has well-documented safety profiles .

Research Limitations and Recommendations

The provided evidence lacks direct studies on this compound, necessitating extrapolation from analogous compounds. Key gaps include:

- Experimental Data : Absence of measured physical properties (e.g., melting point, solubility) or spectroscopic profiles.

- Toxicology: No LD50 values or ecotoxicological data, unlike standardized compounds like butyl acetate .

- Synthetic Pathways: No details on esterification methods or yield optimization.

Suggested Research Directions:

Comparative Stability Studies : Evaluate hydrolytic stability against shorter-chain esters like methyl benzoate .

Thermal Analysis : Compare decomposition temperatures with butyl carbitol acetate to assess suitability for high-temperature applications .

Regulatory Compliance : Conduct toxicity screenings to address gaps highlighted in evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.